Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one

Regioisomer comparison Flavor chemistry Structure-odor relationship

Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one (CAS 94201-08-8) is a substituted γ-butyrolactone (dihydrofuran-2(3H)-one) featuring a 4-isopropylcyclohexen-1-ylmethyl substituent at the 5-position. Its molecular formula is C₁₄H₂₂O₂ with a molecular weight of 222.32 g·mol⁻¹.

Molecular Formula C14H22O2
Molecular Weight 222.32 g/mol
CAS No. 94201-08-8
Cat. No. B12681285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one
CAS94201-08-8
Molecular FormulaC14H22O2
Molecular Weight222.32 g/mol
Structural Identifiers
SMILESCC(C)C1CCC(=CC1)CC2CCC(=O)O2
InChIInChI=1S/C14H22O2/c1-10(2)12-5-3-11(4-6-12)9-13-7-8-14(15)16-13/h3,10,12-13H,4-9H2,1-2H3
InChIKeyWBQWMDBLUQLXSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 94201-08-8 (Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one): Procurement-Grade Identity and Physicochemical Baseline


Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one (CAS 94201-08-8) is a substituted γ-butyrolactone (dihydrofuran-2(3H)-one) featuring a 4-isopropylcyclohexen-1-ylmethyl substituent at the 5-position. Its molecular formula is C₁₄H₂₂O₂ with a molecular weight of 222.32 g·mol⁻¹ [1]. Key computed physicochemical descriptors include XLogP3 of 3.3, zero hydrogen bond donors, two hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area of 26.3 Ų [1]. The EINECS number is 303-590-0 [1]. This compound belongs to a structural class of chiral dihydrofuranones that are recognized as important flavor and aroma compounds in academic literature [2][3].

Why Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one Cannot Be Indiscriminately Substituted by Class Analogs


Dihydrofuranones (γ-lactones) constitute a structurally diverse class of odor-active and flavor-relevant compounds whose sensory properties are exquisitely sensitive to both ring substitution pattern and stereochemistry. Academic research has demonstrated that the enantiomers of chiral dihydrofuranones frequently exhibit distinct odor impressions when evaluated via GC-olfactometry, with configuration at the chiral center dramatically altering perceived aroma character [1][2]. Within this class, even modest structural modifications—such as alteration of the cycloalkenyl substituent, relocation of the alkyl branching, or replacement of the lactone oxygen with a methylene group—can fundamentally shift odor quality from floral to woody, fruity, or spicy notes [3]. Consequently, CAS 94201-08-8, with its specific 4-isopropylcyclohexen-1-ylmethyl substitution at the 5-position of the dihydrofuranone ring, occupies a structurally distinct position that cannot be assumed interchangeable with other in-class compounds, particularly 3-substituted regioisomers (e.g., CAS 94278-31-6) or analogs lacking the cyclohexenyl unsaturation . Any substitution without explicit comparative sensory or performance validation risks unintended alteration of the target flavor or fragrance profile.

Quantitative Differentiation Evidence for CAS 94201-08-8: Dihydrofuranone Regioisomer and Substituent Comparisons


Regioisomeric Differentiation: 5-Substituted Dihydrofuran-2(3H)-one vs. 3-Substituted Tetrahydrofuran

CAS 94201-08-8 is a 5-substituted dihydrofuran-2(3H)-one (γ-lactone) bearing a carbonyl at position 2. Its closest regioisomer analog sharing the identical 4-isopropylcyclohexen-1-ylmethyl substituent is CAS 94278-31-6, a 3-substituted tetrahydrofuran that lacks the lactone carbonyl entirely . In the field of fragrance chemistry, the replacement of a lactone carbonyl with a methylene group (ether oxygen) is known to fundamentally alter hydrogen-bond acceptor capacity and molecular dipole, which in turn modulates odor quality [1]. The target compound possesses exactly two hydrogen-bond acceptor sites (both carbonyl and ether oxygens) versus one acceptor site in the tetrahydrofuran analog, while both compounds share zero hydrogen-bond donor counts [2]. Although a direct head-to-head odor comparison between CAS 94201-08-8 and CAS 94278-31-6 has not been published, class-level evidence from structurally related tetrahydrofuranyl and tetrahydropyranyl odorants indicates that oxygen heteroatom count and carbonyl presence constitute primary determinants of floral versus woody/herbaceous odor character [1].

Regioisomer comparison Flavor chemistry Structure-odor relationship

Lipophilicity and Membrane Partitioning Differentiation: XLogP3 Comparison with Simplified Dihydrofuranone Analogs

CAS 94201-08-8 has a computed XLogP3 of 3.3, reflecting the combined lipophilic contributions of the cyclohexenyl ring and the isopropyl substituent [1]. This value is substantially higher than that of structurally less elaborate dihydrofuranone analogs. For context, 2(3H)-furanone, dihydro-5-methyl-5-(1-methylethyl)- lacks the cyclohexenyl ring entirely and is described as 'less sterically hindered' relative to the more substituted analogs . While the exact XLogP3 of this simpler analog is not reported, the absence of the cyclohexenyl ring (C₆ contribution) would be expected to reduce logP by approximately 1.5–2.0 units based on fragment-based calculations (the cyclohexene fragment alone contributes approximately +1.7 to logP in standard additive models). The target compound's higher predicted logP has direct implications for differential volatility (lower vapor pressure), differential substantivity on various matrices, and differential partitioning behavior in formulated products—all of which are critical procurement-relevant performance parameters in fragrance and flavor applications .

Lipophilicity QSAR ADME prediction Procurement specification

Topological Polar Surface Area Differentiation: Implications for Olfactory Receptor Binding vs. Close Analogs

CAS 94201-08-8 possesses a computed topological polar surface area (TPSA) of 26.3 Ų [1]. This value is entirely attributable to the two oxygen atoms in the dihydrofuranone ring (carbonyl O and ring O), as there are no additional polar heteroatoms in the molecule. In contrast, the tetrahydrofuran regioisomer CAS 94278-31-6 is predicted to have a lower TPSA (single oxygen atom, estimated ~13 Ų) . A TPSA difference of approximately 13 Ų between these two compounds is meaningful in the context of odorant–receptor interactions: published structure–odor relationship studies on lactone odorants have established that lipophilicity and hydrogen-bond strength are key physicochemical determinants of odor character and binding affinity to olfactory biopolymers [2][3]. The larger polar surface of the target compound implies differential capacity for dipole–dipole and hydrogen-bond-accepting interactions at receptor sites compared to the tetrahydrofuran analog.

Polar surface area Olfactory receptor Molecular recognition

Chirality-Dependent Odor Differentiation: The Unresolved Enantiomer Gap for CAS 94201-08-8

CAS 94201-08-8 is a chiral molecule (the carbon at position 5 of the dihydrofuranone ring is a stereogenic center), yet the CAS registry number corresponds to the racemic or unspecified stereochemical form. Extensive academic research on structurally related chiral dihydrofuranones has demonstrated that individual enantiomers can exhibit distinctly different odor impressions when evaluated by chiral GC-olfactometry [1][2]. For example, Bruche et al. (1993) established a methodology for enantioselective analysis of aroma-relevant dihydrofuranones using heptakis(2,3-di-O-methyl-6-TBDMS)-β-cyclodextrin as a chiral stationary phase, enabling direct sniffing of separated optical antipodes in the GC eluate [1]. The same group later demonstrated preparative-scale enantiomer resolution via recycling chromatography on bonded β-cyclodextrin [2]. For CAS 94201-08-8, published enantiomer-resolved odor data are not currently available. This represents a critical evidence gap: procurement of the racemate versus an enantiopure form may yield different sensory outcomes, and this variable must be explicitly controlled in any comparative evaluation against other chiral dihydrofuranone candidates.

Chiral differentiation Enantiomer-specific odor GC-olfactometry

Procurement-Relevant Application Scenarios for Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one (CAS 94201-08-8)


Chiral Flavor/Fragrance Research: Enantioselective GC-Olfactometry Evaluation of 5-Substituted Dihydrofuranones

Research groups engaged in structure–odor relationship studies of chiral lactone flavor compounds may employ CAS 94201-08-8 as a substrate for enantioselective chromatographic resolution and subsequent GC-olfactometry evaluation. The established methodology of Bruche et al. (1993), utilizing heptakis(2,3-di-O-methyl-6-TBDMS)-β-cyclodextrin as a chiral stationary phase for capillary GC separation with simultaneous effluent sniffing, provides a validated analytical framework for evaluating the odor character of individual enantiomers [1]. The compound's 5-substituted dihydrofuran-2(3H)-one scaffold—distinct from the more extensively studied 3-substituted tetrahydrofurans—offers an underexplored structural space for investigating how lactone carbonyl positioning modulates enantiomer-specific odor perception. Procurement of this specific CAS number ensures that researchers work with the γ-lactone (cyclic ester) form rather than the ether-only tetrahydrofuran regioisomer (CAS 94278-31-6), which, as established in Section 3, differs fundamentally in hydrogen-bond acceptor capacity (2 vs. 1) and TPSA (26.3 vs. ~13 Ų) [2].

Formulation Development Requiring High-LogP Dihydrofuranone Ingredients for Enhanced Product Substantivity

Product developers formulating fragrance or flavor compositions where ingredient substantivity and controlled release from lipophilic matrices are critical performance criteria may prioritize CAS 94201-08-8 over simpler dihydrofuranone analogs. As quantified in Section 3, the compound's XLogP3 of 3.3—substantially higher than that of dihydrofuranones lacking the cyclohexenyl substituent—predicts reduced water solubility, lower vapor pressure (boiling point computed at 348.4 °C at 760 mmHg), and enhanced partitioning into hydrophobic phases [1]. These physicochemical properties translate into practical performance differentiation in applications such as laundry care fragrances (where deposition and retention on fabric through the wash cycle is governed by logP-driven partitioning), fine fragrance base notes (where longevity depends on low volatility), and lipophilic food flavoring systems. Procurement based on the specific CAS number ensures access to the full molecular weight (222.32 g·mol⁻¹) and lipophilicity profile rather than a lower-MW, lower-logP analog that would exhibit faster evaporation and reduced substantivity.

Chiral Building Block for Asymmetric Synthesis of Complex γ-Lactone Natural Product Analogs

In medicinal chemistry and natural product synthesis programs, chiral γ-lactones serve as versatile intermediates for constructing more complex molecular architectures. CAS 94201-08-8, bearing a cyclohexenyl moiety with defined unsaturation, provides a synthetic handle (the endocyclic double bond) that is absent in fully saturated cyclohexyl analogs. This unsaturation enables further functionalization via epoxidation, dihydroxylation, hydroboration, or hydrogenation—transformations not accessible with saturated analogs. The isopropyl substituent also provides a steric differentiation element useful in diastereoselective transformations. The established enantiomer resolution methods for dihydrofuranones, employing bonded β-cyclodextrin chiral stationary phases with closed-loop recycling chromatography [2], provide a viable pathway to access enantiopure material when stereochemically defined building blocks are required for asymmetric synthesis campaigns.

Analytical Reference Standard Procurement for Dihydrofuranone Class Identification in Complex Mixtures

Analytical laboratories performing GC-MS or LC-MS characterization of complex natural product extracts, food aroma profiles, or fragrance formulations may require authentic reference standards of specific dihydrofuranone congeners for unambiguous identification. CAS 94201-08-8, with its well-defined molecular descriptors (molecular formula C₁₄H₂₂O₂, InChIKey WBQWMDBLUQLXSV-UHFFFAOYSA-N, exact mass 222.161979940 Da), serves as a distinct reference point within the dihydrofuranone chemical space [1]. Its unique combination of a 4-isopropylcyclohexen-1-ylmethyl substituent at the 5-position of the dihydrofuran-2(3H)-one ring differentiates it from other dihydrofuranone isomers encountered in natural sources. Procurement under this specific CAS number ensures chromatographic and mass spectrometric behavior consistent with the γ-lactone scaffold, which is critical for accurate library matching and quantification in complex matrices.

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